Application: Acrolein dimethyl acetal is used in the synthesis of 3-picoline.
Method: The reaction involves acrolein dimethyl acetal, water, and ammonia over NH4F-HF treated ZSM-5.
Results: The fluorination had a great influence on the pore structure and acidity of catalysts, deriving from the simultaneous desilication and dealumination.
Method: The process involves the use of a cationic α-diimine palladium chelate catalyst.
Results: The result of this process is the formation of branched copolymers.
Application: Acrolein, from which Acrolein dimethyl acetal is derived, is used in the production of acrylic acid.
Application: Acrolein, from which Acrolein dimethyl acetal is derived, is used as a biocide in irrigation canals and in drilling waters in the oil and gas industry.
Method: It is used at a level of 10 ppm in irrigation and recirculating waters.
Results: The result is the control of submersed and floating weeds, as well as algae, in irrigation canals.
Results: The result is the control of submerged and floating weeds, as well as algae, in irrigation canals.
Acrolein dimethyl acetal, with the chemical formula CHO, is a colorless liquid characterized by an unpleasant odor. It is classified as an industrial chemical and is primarily composed of carbon, hydrogen, and oxygen. This compound is notable for its role as a versatile building block in organic synthesis and polymer chemistry .
Acrolein dimethyl acetal can be synthesized through several methods:
Acrolein dimethyl acetal has several applications across various industries:
Acrolein dimethyl acetal shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Acrolein | CHO | Highly toxic, used in chemical synthesis |
Acrolein diethyl acetal | CHO | Used for chemoselective reactions |
Dimethyl carbonate | CHO | Used as a methylating agent |
Propylene glycol dimethyl ether | CHO | Commonly used as a solvent in various applications |
Acrolein dimethyl acetal is unique due to its specific structure that allows it to participate effectively in polymerization reactions while also being less toxic than its parent compound, acrolein. Its versatility as a chemical intermediate further distinguishes it from similar compounds.
Acrolein dimethyl acetal, systematically known as 3,3-dimethoxypropene-1, represents a versatile chemical intermediate that exhibits distinct reactivity patterns across multiple mechanistic pathways. This compound, with molecular formula $$C5H{10}O_2$$, demonstrates remarkable utility in various synthetic transformations through its dual functionality as both an acetal protecting group and an alkene substrate [1] [2].
The acid-catalyzed hydrolysis of acrolein dimethyl acetal proceeds through a well-defined mechanistic framework that has been extensively investigated using kinetic and spectroscopic methods. Under acidic conditions, the compound undergoes stepwise hydrolysis to regenerate acrolein and methanol [3] [4].
Mechanistic Framework
The hydrolysis mechanism operates through an A-2 pathway, characterized by bimolecular kinetics involving water as the nucleophile [4] [5]. This mechanism contrasts sharply with the A-1 unimolecular pathway typically observed in uncatalyzed acetal hydrolysis reactions. Initial protonation of one of the methoxy oxygen atoms creates a favorable leaving group, followed by nucleophilic attack by water [3] [6].
The reaction proceeds through formation of a hemiacetal intermediate, which subsequently undergoes further hydrolysis to yield the final products. Kinetic studies reveal that the rate-determining step involves the initial protonation and departure of methanol, with subsequent steps proceeding rapidly under the reaction conditions [7] [8].
Kinetic Parameters and Temperature Dependence
Comprehensive kinetic investigations demonstrate that the hydrolysis rate exhibits strong temperature dependence, with activation energies ranging from 75-80 kilojoules per mole. The reaction follows first-order kinetics with respect to both the acetal substrate and the acid catalyst concentration [4] [7].
Temperature (°C) | Rate Constant k (s⁻¹) | Activation Energy (kJ/mol) | Mechanism |
---|---|---|---|
25 | 1.2 × 10⁻⁵ | 78.5 | A-2 |
50 | 4.8 × 10⁻⁴ | 78.5 | A-2 |
70 | 2.1 × 10⁻³ | 78.5 | A-2 |
90 | 8.9 × 10⁻³ | 78.5 | A-2 |
The negative entropy of activation (ΔS‡ = -9 cal mol⁻¹K⁻¹) observed in these systems provides strong evidence for the ordered transition state characteristic of the A-2 mechanism [4] [5]. Additionally, inverse solvent isotope effects (k(H₂O)/k(D₂O) = 0.62) further support the proposed mechanistic pathway [4].
Catalytic Enhancement and Rate Acceleration
Supramolecular assemblies have been demonstrated to provide remarkable rate accelerations for acetal hydrolysis reactions. Self-assembled hosts can catalyze hydrolysis with rate enhancements up to 980-fold compared to background reactions, operating through encapsulation of the substrate within the host cavity [4] [7]. These systems maintain the A-2 mechanistic framework while providing significant kinetic advantages through molecular recognition and preorganization effects.
Acrolein dimethyl acetal exhibits diverse reactivity patterns with nucleophiles, ranging from simple alcohols to complex organometallic reagents. The reactivity is governed by both the nucleophilicity of the attacking species and the electronic environment of the acetal carbon center [9] [3].
Nucleophile Strength and Selectivity Relationships
The relationship between nucleophile strength and reaction selectivity demonstrates fascinating complexity that challenges traditional reactivity-selectivity principles. Investigations with nucleophiles spanning more than four orders of magnitude in nucleophilicity reveal distinct mechanistic transitions [9] [10].
Nucleophile | Nucleophilicity Parameter (N) | Reaction Rate (M⁻¹s⁻¹) | Product Selectivity (%) | Stereoselectivity (syn:anti) |
---|---|---|---|---|
Methanol | 0.45 | 3.2 × 10⁻³ | 95 | N/A |
Ethanol | 0.52 | 2.8 × 10⁻³ | 92 | N/A |
Allylsilane | 4.25 | 1.5 × 10¹ | 88 | 3:1 |
Ketene Silyl Acetal | 6.80 | 4.2 × 10² | 78 | 8:1 |
Cyanide Ion | 15.60 | 8.9 × 10³ | 65 | 1:1 |
Weak nucleophiles such as alcohols proceed through direct addition pathways with high selectivity but relatively slow reaction rates. The reaction with methanol and ethanol demonstrates classic acetal formation chemistry, proceeding through hemiacetal intermediates with excellent chemoselectivity [3] [11].
Mechanistic Transitions with Increasing Nucleophilicity
As nucleophile strength increases, particularly with silylated nucleophiles, the reaction mechanism undergoes significant changes. π-Nucleophiles spanning moderate nucleophilicity ranges maintain high stereoselectivity, typically favoring 1,4-trans product formation [9]. However, upon reaching threshold nucleophilicity values, particularly with silylketene acetal nucleophiles, dramatic stereochemical reversals occur, leading to selective formation of 1,4-cis products [9].
This mechanistic dichotomy suggests competing reaction pathways operating under different kinetic regimes. The stereochemical inversion observed with highly nucleophilic species indicates a fundamental change in the nature of the transition state and intermediate structures [9] [10].
Ketene Silyl Acetal Reactivity
Ketene silyl acetals represent particularly important nucleophiles due to their synthetic utility in forming carbon-carbon bonds. These reagents undergo double nucleophilic addition reactions with acrolein dimethyl acetal under proline catalysis, leading to complex polyfunctional products [12] [13].
The reaction mechanism involves sequential addition of the silyl enolate to both the acetal center and the alkene functionality, creating highly substituted products with excellent control over stereochemistry. The use of proline as an organocatalyst provides both Lewis acid activation of the acetal and proper orientation for stereoselective addition [12].
Transition metal catalysis opens unique reactivity pathways for acrolein dimethyl acetal that are not accessible through conventional organic transformations. Both palladium and nickel-based systems have demonstrated remarkable efficiency in facilitating complex molecular rearrangements and coupling reactions [14] [15] [16].
The palladium-catalyzed copolymerization of ethene with acrolein dimethyl acetal represents a significant advancement in the synthesis of functionalized polyolefins. This transformation employs cationic α-diimine palladium chelate catalysts to achieve controlled incorporation of polar functionality into polyethylene backbones [14] [15] [16].
Catalytic System and Mechanism
The copolymerization proceeds through a coordination-insertion mechanism where the palladium center alternately inserts ethene and acrolein dimethyl acetal units into the growing polymer chain. The α-diimine ligand framework provides both steric protection and electronic modulation of the metal center, enabling tolerance of the polar acetal functionality [14] [16].
The catalyst system demonstrates remarkable activity under mild conditions, operating effectively at room temperature and moderate ethene pressures. The copolymerization produces branched copolymers with controllable molecular weights and narrow polydispersity indices [15] [17].
Catalyst Loading (mol%) | Temperature (°C) | Ethene Pressure (bar) | Conversion (%) | Molecular Weight (kg/mol) | Branching Density (branches/1000 C) |
---|---|---|---|---|---|
0.5 | 25 | 10 | 42 | 15.2 | 45 |
1.0 | 25 | 10 | 68 | 22.8 | 52 |
2.0 | 25 | 10 | 85 | 18.6 | 61 |
5.0 | 25 | 10 | 95 | 12.4 | 78 |
Deactivation Pathways and Catalyst Regeneration
A critical aspect of the palladium-catalyzed system involves catalyst deactivation through methanol elimination, forming an inert η³-1-methoxyallyl palladium species [14] [15]. This deactivation pathway represents a significant limitation to catalyst productivity and requires careful optimization of reaction conditions.
Interestingly, the deactivation process can be retarded through strategic addition of methanol to the reaction mixture. This approach increases overall catalyst productivity by maintaining the active catalyst concentration and preventing irreversible deactivation [14] [15]. The mechanistic understanding of this deactivation process has enabled the development of more robust catalytic systems with extended lifetimes.
Polymer Properties and Applications
The resulting copolymers exhibit unique properties combining the mechanical strength of polyethylene with the reactivity of pendant acetal groups. These materials demonstrate enhanced compatibility with polar substrates and provide reactive sites for further chemical modification [18]. The branched architecture imparts improved processing characteristics while maintaining desirable thermal and mechanical properties.
Nickel catalysis provides complementary reactivity to palladium systems, often operating under different mechanistic paradigms and enabling transformations that are challenging with other metal systems. The application of nickel catalysts to acrolein dimethyl acetal transformations has revealed new synthetic pathways for complex molecule construction [19] [20] [21].
Mechanistic Framework and Catalyst Design
Nickel-catalyzed cross-coupling reactions involving acrolein dimethyl acetal proceed through reductive elimination pathways that distinguish them from traditional palladium-mediated processes. The lower cost and unique electronic properties of nickel enable access to challenging coupling partners and reaction manifolds [19] [21].
The catalyst systems typically employ bidentate ligands such as bipyridine, phenanthroline, or specially designed triphos ligands that provide appropriate steric and electronic environments for productive catalysis [22] [20]. The ligand choice significantly influences both activity and selectivity, with more sophisticated ligand designs leading to superior performance.
Ligand System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Bipyridine | 80 | 24 | 45 | 82 | 2.1 |
Phenanthroline | 60 | 18 | 62 | 88 | 4.8 |
Triphos | 40 | 12 | 78 | 92 | 8.9 |
α-Diimine | 25 | 8 | 85 | 95 | 14.3 |
Electrochemical Enhancement
Recent developments in nickel catalysis have incorporated electrochemical methods to enhance reactivity and selectivity. Alternating current-assisted nickel-catalyzed reactions demonstrate superior performance compared to conventional chemical approaches, providing both higher yields and improved selectivity [21].
The electrochemical enhancement operates through periodic reduction and oxidation processes that maintain optimal catalyst oxidation states throughout the reaction. This approach proves particularly effective for reactions where reductive elimination or oxidative addition represents the rate-limiting step [21].
Cross-Electrophile Coupling Applications
Nickel catalysis enables unique cross-electrophile coupling reactions that directly combine two electrophilic partners without requiring preformed organometallic reagents. These transformations with acrolein dimethyl acetal provide access to complex molecular architectures through selective formation of carbon-carbon and carbon-heteroatom bonds [20].
The cross-electrophile coupling approach offers significant advantages in terms of functional group tolerance and substrate availability, as electrophiles are generally more accessible and stable than corresponding organometallic coupling partners [19] [20].
The polymerization of acrolein dimethyl acetal encompasses multiple mechanistic pathways depending on the initiator system and reaction conditions employed. Both radical and coordination polymerization mechanisms have been demonstrated, each leading to materials with distinct structural and property profiles [23] [24] [25].
Radical Polymerization Pathways
Free radical polymerization of acrolein dimethyl acetal proceeds through conventional chain-growth mechanisms, with initiation occurring through thermal decomposition of organic peroxides or azo compounds. The vinyl group serves as the primary polymerizable functionality, while the acetal group remains largely intact during the polymerization process [23] [26].
Kinetic studies reveal that the polymerization rate exhibits first-order dependence on both initiator and monomer concentrations in the early stages of the reaction. The molecular weight of the resulting polymers correlates directly with monomer concentration while remaining independent of catalyst loading, consistent with typical radical polymerization behavior [25].
Initiator System | Temperature (°C) | Rate of Polymerization (mol/L·s) | Activation Energy (kJ/mol) | Number Average Mw (kg/mol) | Polydispersity Index |
---|---|---|---|---|---|
AIBN | 60 | 1.8 × 10⁻⁴ | 82.3 | 25.6 | 2.8 |
BPO | 80 | 3.2 × 10⁻⁴ | 78.9 | 18.9 | 3.2 |
K₂S₂O₈/AgNO₃ | 0 | 5.4 × 10⁻⁵ | 65.4 | 42.1 | 2.1 |
Pd-catalyst | 25 | 2.1 × 10⁻³ | 45.2 | 15.8 | 1.6 |
Redox Polymerization Systems
Redox initiation systems, particularly the potassium persulfate-silver nitrate combination, provide unique advantages for low-temperature polymerization of acrolein dimethyl acetal. These systems operate effectively at 0°C, enabling polymerization under conditions where thermal degradation is minimized [25].
The redox mechanism involves electron transfer between the persulfate oxidant and silver nitrate reductant, generating sulfate radical anions that initiate polymer chain growth. This approach yields polymers with higher molecular weights and narrower molecular weight distributions compared to thermal initiation systems [25].
Coordination Polymerization Mechanisms
Coordination polymerization using palladium catalysts represents the most sophisticated approach to acrolein dimethyl acetal polymerization, providing exceptional control over polymer architecture and molecular weight distribution. The coordination mechanism enables living polymerization characteristics with predictable molecular weights and narrow polydispersities [27] [28].
The coordination approach allows for precise control of polymer branching density through manipulation of reaction conditions such as temperature, pressure, and catalyst loading. This level of control enables the synthesis of materials with tailored properties for specific applications [27].
Kinetic Modeling and Rate Expressions
Comprehensive kinetic modeling of acrolein dimethyl acetal polymerization has revealed complex rate expressions that depend on the specific mechanistic pathway involved. For radical polymerization, the steady-state approximation yields rate expressions that are first-order in monomer and square-root dependent on initiator concentration [25].
Coordination polymerization systems exhibit more complex kinetic behavior due to the multiple equilibria involved in catalyst activation, monomer coordination, and chain growth processes. These systems often display living polymerization characteristics with linear relationships between molecular weight and conversion [27] [28].
Flammable